molecular formula C18H31NO3S B7456396 3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide

3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B7456396
M. Wt: 341.5 g/mol
InChI Key: FNDHHOZONSCDLX-UHFFFAOYSA-N
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Description

3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, tert-butyl, ethoxy, and isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonation of a benzene derivative followed by the introduction of the tert-butyl, ethoxy, and isopropyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and substitution reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl, ethoxy, and isopropyl groups may influence the compound’s solubility, stability, and overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N,N-bis(propan-2-yl)benzene-1-sulfonamide
  • 3-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide
  • N,N-bis(propan-2-yl)benzene-1-sulfonamide

Uniqueness

3-tert-butyl-4-ethoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide is unique due to the combination of its substituents, which can influence its chemical reactivity and potential applications. The presence of both tert-butyl and ethoxy groups distinguishes it from other similar compounds, potentially offering unique properties and applications in various fields.

Properties

IUPAC Name

3-tert-butyl-4-ethoxy-N,N-di(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO3S/c1-9-22-17-11-10-15(12-16(17)18(6,7)8)23(20,21)19(13(2)3)14(4)5/h10-14H,9H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDHHOZONSCDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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